1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a propanone group
Vorbereitungsmethoden
The synthesis of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4-piperidone with pyridine-2-carbaldehyde under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, introducing different functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one can be compared with other piperidine and pyridine derivatives:
1-Methyl-4-piperidone: Similar in structure but lacks the pyridine moiety, leading to different chemical properties and applications.
Piperidine-4-one: Another related compound with different substitution patterns, affecting its reactivity and use in synthesis.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, used in different therapeutic contexts.
Eigenschaften
CAS-Nummer |
134988-03-7 |
---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-(1-methyl-4-pyridin-2-ylpiperidin-4-yl)propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-3-13(17)14(7-10-16(2)11-8-14)12-6-4-5-9-15-12/h4-6,9H,3,7-8,10-11H2,1-2H3 |
InChI-Schlüssel |
WSPAEWSMLRBULU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.